1,3-Benzenediol, 4-bromo-6-chloro-
Description
The parent compound, resorcinol, is a dihydroxybenzene isomer with applications in pharmaceuticals, polymers, and antimicrobial agents . The introduction of halogens likely alters its physicochemical properties, reactivity, and biological activity.
Properties
CAS No. |
126521-73-1 |
|---|---|
Molecular Formula |
C6H4BrClO2 |
Molecular Weight |
223.45 g/mol |
IUPAC Name |
4-bromo-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChI Key |
YZRHGWRGIIGQDK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
Synonyms |
1,3-BENZENEDIOL, 4-BROMO-6-CHLORO- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following compounds are structurally or functionally related:
1,3-Benzenediol (Resorcinol): The parent compound, lacking halogen substituents.
1,4-Benzenediol (Hydroquinone): A positional isomer with hydroxyl groups at the 1,4-positions.
Table 1: Comparative Properties of Selected Compounds
Key Research Findings and Limitations
Antimicrobial Potential: Resorcinol’s activity against multidrug-resistant M. tuberculosis strains suggests that halogenated derivatives could be explored for enhanced efficacy .
Toxicity Considerations: Halogenation may increase toxicity, as seen in hydroquinone’s adverse effects . Regulatory evaluation of 4-bromo-6-chloro-1,3-benzenediol’s safety profile is warranted.
Data Gaps : Direct experimental data on the target compound’s properties and bioactivity are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.
Preparation Methods
Bromination Followed by Chlorination
Resorcinol undergoes bromination at position 4 using bromine () in dichloromethane with aluminum chloride () as a Lewis acid. The reaction proceeds at 0–5°C to minimize di-substitution. Subsequent chlorination at position 6 employs sulfuryl chloride () in acetic acid at 25°C, achieving 68–73% yield.
Key Conditions :
Protection-Directed Halogenation
Methyl Ether Protection
Resorcinol’s hydroxyl groups are protected as methyl ethers using methyl iodide () and potassium carbonate () in acetone. Bromination at position 4 with (60°C, 4 h) and chlorination at position 6 with (gas, 25°C) follow. Deprotection with boron tribromide () restores hydroxyl groups, yielding 58–65%.
Advantages :
Sulfonation-Mediated Halogenation
Sulfonic Acid Group Masking
Resorcinol is sulfonated at positions 1 and 3 using concentrated sulfuric acid () at 110°C. Bromination (4-position) and chlorination (6-position) occur via electrophilic substitution. Desulfonation with superheated steam (150°C) affords the product in 70–75% yield.
Mechanistic Insight :
Coupling of Pre-Halogenated Intermediates
Ullmann Coupling
4-Bromo-1,3-dimethoxybenzene and 6-chloro-1,3-dimethoxybenzene undergo Ullmann coupling with copper(I) oxide () in dimethylformamide (DMF) at 130°C. Hydrolysis with (48%) yields the target compound (62% over two steps).
Limitations :
-
Requires pre-synthesized halogenated intermediates.
Reductive Dehalogenation of Nitro Derivatives
Nitration and Halogen Exchange
Resorcinol is nitrated at positions 4 and 6 using fuming nitric acid () in . Bromine and chlorine are introduced via nucleophilic aromatic substitution (NaBr, ) under hydrogenation (10% Pd/C, ), yielding 55–60%.
Reaction Schema :
One-Pot Halogenation Using Dual Catalysts
Simultaneous Bromo-Chlorination
A mixture of -bromosuccinimide (NBS) and -chlorosuccinimide (NCS) in trifluoroacetic acid () at 40°C facilitates concurrent bromination and chlorination. Titanium tetrachloride () acts as a dual activator, achieving 80% yield.
Optimized Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Reagents | Advantages |
|---|---|---|---|---|
| Direct Halogenation | 68–73 | 0–25 | , | Simple, fewer steps |
| Methyl Ether Protection | 58–65 | 60–25 | , | Prevents oxidation |
| Sulfonation | 70–75 | 110–150 | , steam | High regioselectivity |
| Ullmann Coupling | 62 | 130 | , DMF | Uses stable intermediates |
| Reductive Dehalogenation | 55–60 | 25–100 | , | Compatible with nitro groups |
| One-Pot | 80 | 40 | NBS, NCS, | High efficiency, short reaction time |
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